6-ethyl-5-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
6-ethyl-5-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound that features a unique combination of heterocyclic structuresThe presence of the imidazo[1,2-a]pyridine moiety is particularly noteworthy, as it is recognized for its wide range of applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multi-step reactions. One common approach is the condensation of imidazo[1,2-a]pyridine derivatives with appropriate sulfanyl and pyrazolo[4,3-d]pyrimidin-7-one precursors. The reaction conditions often require the use of solvents like acetonitrile and catalysts such as potassium persulfate (K2S2O8) and iodine (I2) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-5-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
6-ethyl-5-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-ethyl-5-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets. For example, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of downstream targets and thereby inhibiting cell proliferation and survival . The compound’s unique structure allows it to form stable interactions with its targets through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share the imidazo[1,2-a]pyridine core and have similar applications in medicinal chemistry.
Imidazo[1,2-a]pyrimidines: These compounds are structurally similar and are also used in the development of pharmaceuticals.
Quinazolines: These compounds are known for their anticancer properties and are structurally related to the pyrazolo[4,3-d]pyrimidine moiety.
Uniqueness
What sets 6-ethyl-5-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one apart is its unique combination of heterocyclic structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N6OS |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
6-ethyl-5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1-methylpyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C16H16N6OS/c1-3-22-15(23)14-12(8-17-20(14)2)19-16(22)24-10-11-9-21-7-5-4-6-13(21)18-11/h4-9H,3,10H2,1-2H3 |
InChI Key |
RGYQVEDHKQTZJX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C=NN2C)N=C1SCC3=CN4C=CC=CC4=N3 |
Origin of Product |
United States |
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